N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide
Description
Properties
Molecular Formula |
C14H10FN3O4S2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H10FN3O4S2/c15-10-5-3-9(4-6-10)8-24(20,21)14-18-17-13(23-14)16-12(19)11-2-1-7-22-11/h1-7H,8H2,(H,16,17,19) |
InChI Key |
WDQKCUQKTKBMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbothioamide Cyclization
A widely adopted method involves reacting hydrazine hydrate with a carbothioamide derivative. For example, 5-amino-1,3,4-thiadiazole-2-thiol is synthesized by heating thiocarbohydrazide with carbon disulfide in ethanol under reflux (72–80°C, 6–8 hours). The reaction proceeds via nucleophilic attack and cyclization, yielding the thiadiazole ring with a thiol (-SH) group at position 2.
Key parameters:
-
Solvent : Ethanol (90% yield) or water (lower yield, 65–70%)
-
Catalyst : None required
-
Workup : Filtration and recrystallization from ethanol/water
Oxidative Cyclization of Thiosemicarbazides
Alternative routes use Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to cyclize thiosemicarbazides. For instance, 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine is prepared by reacting 4-fluorobenzaldehyde thiosemicarbazone with P₂S₅ in dry toluene under nitrogen. This method achieves 85% yield but requires strict anhydrous conditions.
Sulfonation at the Thiadiazole C-5 Position
Introducing the sulfonyl group involves two sequential steps: sulfonation followed by alkylation.
Chlorosulfonation Reaction
The thiadiazole intermediate undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C to generate 5-chlorosulfonyl-1,3,4-thiadiazol-2-amine . Excess ClSO₃H (2.5 equivalents) ensures complete conversion, with the reaction monitored via TLC (Rf = 0.7 in ethyl acetate/hexane, 1:2).
Hazard note : Chlorosulfonic acid is highly corrosive; reactions must be conducted in a fume hood with appropriate PPE.
Nucleophilic Substitution with 4-Fluorobenzyl Bromide
The chlorosulfonyl intermediate reacts with 4-fluorobenzyl bromide in dimethylformamide (DMF) at 60°C for 12 hours. Triethylamine (3 equivalents) acts as a base to scavenge HBr, driving the reaction to completion.
Yield : 78–82% after column chromatography (silica gel, eluent: chloroform/methanol 9:1).
Amide Coupling with Furan-2-Carboxylic Acid
The final step involves forming the amide bond between the thiadiazole sulfonamide and furan-2-carboxylic acid. Two coupling strategies are prevalent:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):
-
Molar ratio : 1:1.2:1.5 (thiadiazole sulfonamide : EDC : HOBt)
-
Workup : Washed with 5% NaHCO₃ and brine, dried over MgSO₄
Yield : 70–75%
Schotten-Baumann Reaction
A classical approach involves reacting the sulfonamide with furan-2-carbonyl chloride in aqueous NaOH:
-
Reagents : Furan-2-carbonyl chloride (1.1 equivalents), 10% NaOH (3 equivalents)
-
Isolation : Precipitated product filtered and recrystallized from ethanol
Yield : 65–68%
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, gradient elution from hexane to ethyl acetate). Fractions containing the target compound (Rf = 0.45 in ethyl acetate/hexane 1:1) are pooled and evaporated.
Spectroscopic Confirmation
Key spectral data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiadiazole-H), 7.89–7.91 (m, 2H, Ar-H), 7.45–7.48 (m, 2H, Ar-H), 4.52 (s, 2H, -SO₂-CH₂-), 2.51 (s, 1H, furan-H)
-
IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym)
-
HRMS (ESI+) : m/z 296.0521 [M+H]⁺ (calc. 296.0524)
Optimization and Scalability Challenges
Solvent Effects on Yield
Comparative studies reveal DMF outperforms THF or acetonitrile in sulfonation (Table 1):
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 82 | 98 |
| THF | 65 | 91 |
| Acetonitrile | 58 | 88 |
Temperature Control in Amide Coupling
Elevated temperatures (>40°C) during EDC/HOBt coupling promote racemization, reducing enantiomeric purity from 99% to 85%. Maintaining 25°C is critical for pharmaceutical-grade synthesis.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A 2024 study demonstrated a chromatography-free method using Lawesson’s reagent and tert-butyl hydroperoxide (TBHP):
-
Steps : Simultaneous thiadiazole formation and sulfonation
-
Conditions : Toluene, 110°C, 8 hours
-
Yield : 68% (vs. 82% for stepwise synthesis)
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl moiety, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide: has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
Structural Analogues of the 1,3,4-Thiadiazole Core
Substituent Variations at Position 5
- Sulfonyl vs. Sulfanyl Groups :
- Molecular weight: 283.37 g/mol (vs. 435.5 g/mol for the target compound) . 2-(4-Ethylphenoxy)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide ():
- Shares the 4-fluorobenzylsulfonyl group but substitutes position 2 with an acetamide-phenoxy chain.
- Molecular weight: 435.5 g/mol, identical to the target compound due to similar sulfonyl substitution .
Substituent Variations at Position 2
- Furan-2-carboxamide vs. Pyrimidine Carboxamide :
- Replaces the thiadiazole core with a pyrimidine ring, retaining the sulfonyl group.
- Molecular formula: C₁₅H₁₁ClFN₅O₃S₂ (vs. C₁₉H₁₈FN₃O₄S₂ for the target) .
Anti-Mycobacterial Activity
Antioxidant Activity
- N-({5-[(Furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9j) (): Demonstrates ABTS•+ radical scavenging activity (64.2% yield, 261–263°C melting point).
Yield and Melting Points
The target compound’s predicted melting point likely falls within 200–260°C, based on sulfonamide and carboxamide analogs .
Molecular Weight and Solubility
Biological Activity
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on existing research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a thiadiazole ring, a sulfonyl group, and a furan moiety. The molecular formula is with a molecular weight of approximately 301.29 g/mol. The structural configuration contributes to its biological activity by influencing interactions with various biological targets.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
- Lung Cancer (A549) : Exhibited IC50 values indicating potent inhibition of cell proliferation.
- Skin Cancer (SK-MEL-2) : Similar cytotoxic effects were observed, suggesting a broad-spectrum anticancer potential.
The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis. Studies suggest that the compound may induce apoptosis through both intrinsic and extrinsic pathways, thereby inhibiting tumor growth effectively .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : Interaction with cellular receptors can alter signaling cascades that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may lead to cell death in cancerous cells.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
